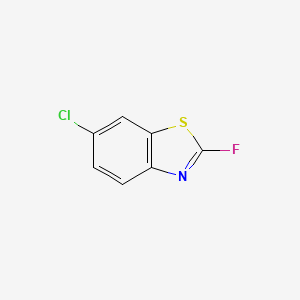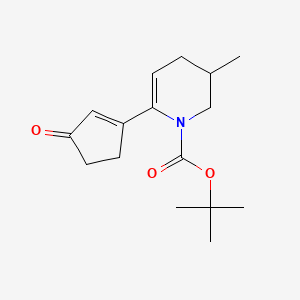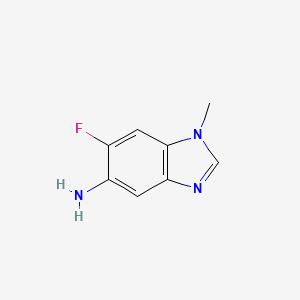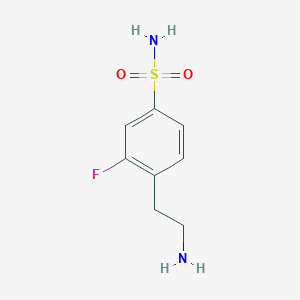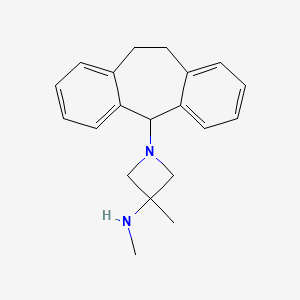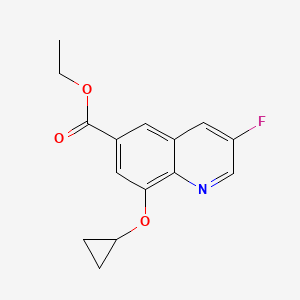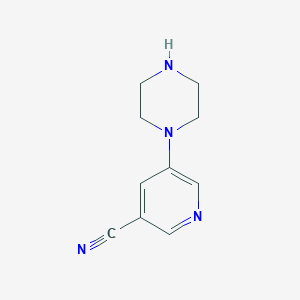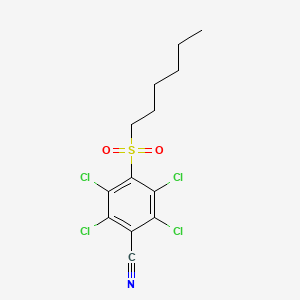
4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid is a complex organic compound with a naphthalene backbone. This compound is characterized by the presence of hydroxy and methoxy groups attached to the naphthalene ring, along with a carboxylic acid functional group. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid typically involves multi-step organic reactions. One common method includes the methylation of 4-hydroxy-2-naphthalenecarboxylic acid, followed by selective bromination and subsequent methoxylation. The reaction conditions often involve the use of reagents such as methyl iodide, bromine, and sodium methoxide under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
Oxidation: Formation of 4-keto-5,6,8-trimethoxy-2-naphthalenecarboxylic acid.
Reduction: Formation of 4-hydroxy-5,6,8-trimethoxy-2-naphthalenemethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid
- 4-Hydroxy-5,6,7-trimethoxy-2-naphthalenecarboxylic acid
- 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid
Uniqueness
4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid is unique due to the specific positioning of the methoxy groups at the 5, 6, and 8 positions on the naphthalene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H14O6 |
|---|---|
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
4-hydroxy-5,6,8-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O6/c1-18-10-6-11(19-2)13(20-3)12-8(10)4-7(14(16)17)5-9(12)15/h4-6,15H,1-3H3,(H,16,17) |
Clave InChI |
LLAGSNVJKBUOKR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=C1C=C(C=C2O)C(=O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



